molecular formula C8H5BrN2O2 B8241437 7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B8241437
M. Wt: 241.04 g/mol
InChI Key: PACPSUMHYNDDFU-UHFFFAOYSA-N
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Description

7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a bromine atom at the 7th position of the pyrrolo[3,2-c]pyridine ring system and a carboxylic acid group at the 2nd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Properties

IUPAC Name

7-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-3-10-2-4-1-6(8(12)13)11-7(4)5/h1-3,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACPSUMHYNDDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C(C=NC=C21)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid typically involves the bromination of 1H-pyrrolo[3,2-c]pyridine followed by carboxylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions to introduce the bromine atom at the desired position . The carboxylation step can be achieved through various methods, including the use of carbon dioxide in the presence of a suitable base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the ring system.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Employed in coupling reactions.

    Bases: Such as potassium carbonate (K2CO3) for carboxylation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.

    Biological Studies: The compound is used in the study of cellular signaling pathways and the development of potential therapeutic agents.

    Chemical Biology: It is employed in the design and synthesis of chemical probes to investigate biological processes.

    Industrial Applications: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is primarily related to its ability to interact with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby modulating signaling pathways involved in cell proliferation and survival . This makes it a valuable tool in cancer research and drug development.

Comparison with Similar Compounds

Uniqueness: 7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile building block in the synthesis of various bioactive molecules highlights its importance in medicinal chemistry.

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